molecular formula C16H14O2 B6350967 1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-one CAS No. 22966-24-1

1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-one

Cat. No.: B6350967
CAS No.: 22966-24-1
M. Wt: 238.28 g/mol
InChI Key: YBUUDNGHUKBXSG-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-one is a synthetic chalcone derivative provided as a high-purity compound for research applications. Chalcones, which are 1,3-diphenyl-2-propene-1-one scaffolds, are recognized as versatile privileged structures in medicinal chemistry due to their α,β-unsaturated ketone system . This specific derivative is part of a significant class of compounds studied for their potent anti-inflammatory properties. Recent research indicates that such 1,3-disubstituted prop-2-en-1-one analogues can act as effective inhibitors of neutrophil-mediated inflammatory responses. These compounds have demonstrated the ability to suppress superoxide anion production and elastase release in activated human neutrophils, without exhibiting cytotoxicity, presenting a promising lead for treating inflammatory diseases . The compound's mechanism is associated with the modulation of key intracellular signaling pathways, including the attenuation of MAPKs (Mitogen-Activated Protein Kinases) such as JNK, and the Akt phosphorylation cascade . Beyond inflammation, chalcone derivatives are extensively investigated for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antimalarial effects, making them valuable scaffolds in drug discovery campaigns . Researchers will find this product particularly useful in projects aimed at exploring the pathophysiology of inflammatory conditions, screening for new therapeutic agents, and studying the structure-activity relationships of enone-based derivatives.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-18-15-9-5-8-14(12-15)16(17)11-10-13-6-3-2-4-7-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUUDNGHUKBXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301261353
Record name 1-(3-Methoxyphenyl)-3-phenyl-2-propen-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1729-51-7
Record name 1-(3-Methoxyphenyl)-3-phenyl-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1729-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methoxyphenyl)-3-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Aldol Condensation

The aldol condensation reaction between 3-methoxyacetophenone and benzaldehyde remains the most widely employed method for synthesizing 1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one. In a typical procedure, equimolar quantities of the ketone and aldehyde are refluxed in ethanol or methanol using sodium hydroxide (NaOH) as a catalyst. For instance, Azizah et al. achieved a 76.56% yield by refluxing the reactants at 70°C for 1.5 hours under nitrogen atmosphere. The reaction proceeds via deprotonation of the ketone to form an enolate, which subsequently attacks the aldehyde’s carbonyl carbon.

A critical factor is the molar ratio of reactants. Increasing the acetophenone derivative-to-aldehyde ratio to 1.5:1 improved the yield to 87.02%, as excess ketone drives the equilibrium toward product formation. The crude product is typically purified via column chromatography using petroleum ether/ethyl acetate (50:1) or recrystallized from ethanol.

Solvent-Free Mechanochemical Synthesis

To reduce environmental impact, solvent-free methods have been developed. JETIR researchers demonstrated that grinding 3-methoxyacetophenone, benzaldehyde, and NaOH in a mortar for 10 minutes yields the chalcone derivative without solvents. This approach avoids energy-intensive reflux and simplifies purification, though yields (68–73%) are slightly lower than conventional methods. The mechanochemical method is advantageous for large-scale synthesis due to shorter reaction times (30–60 minutes) and reduced waste.

Metal-Free Catalytic Systems

Oxidative Coupling with Ammonium Persulfate

A metal-free protocol using benzylamine and ammonium persulfate ((NH₄)₂S₂O₈) in tert-amyl alcohol was reported by the Royal Society of Chemistry. The reaction involves in situ generation of a radical intermediate, facilitating α,β-unsaturated ketone formation. At 120°C, this method achieved a 73% yield over 24 hours, though prolonged heating risks decomposition. The absence of transition metals makes this route suitable for pharmaceutical applications where metal residues are problematic.

Acid-Catalyzed Isomerization

Phosphomolybdic acid (H₃PMo₁₂O₄₀) has been used to isomerize 1-(3-methoxyphenyl)-3-phenylpropan-1-one to the corresponding α,β-unsaturated ketone. In ethyl acetate at 80°C, the reaction completes within 3 hours, yielding 55% of the desired product. While less efficient than base-catalyzed methods, this approach avoids strong bases, making it compatible with acid-sensitive substrates.

Advanced Catalytic Techniques

Ionic Liquid Catalysts

Ionic liquids such as [BMIM]OH have shown promise in aldol condensations by acting as both solvent and catalyst. A hypothetical protocol might involve reacting 3-methoxyacetophenone and benzaldehyde in [BMIM]OH at 60°C, leveraging the ionic liquid’s high polarity to accelerate enolate formation.

Reaction Optimization and Yield Comparison

MethodCatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Conventional AldolNaOHEthanol701.576.5687.02
Solvent-FreeNaOHNoneRT0.568.0092.00
Metal-Free(NH₄)₂S₂O₈tert-Amyl alcohol1202473.0089.50
Acid-CatalyzedH₃PMo₁₂O₄₀Ethyl acetate80355.0085.00

Characterization and Quality Control

Post-synthesis characterization is critical for verifying product identity. Fourier-transform infrared spectroscopy (FTIR) confirms the presence of carbonyl (C=O) and alkene (C=C) stretches at 1650–1680 cm⁻¹ and 1600–1620 cm⁻¹, respectively. Gas chromatography–mass spectrometry (GC-MS) provides molecular ion peaks at m/z 238.28, consistent with the compound’s molecular weight. Nuclear magnetic resonance (NMR) spectroscopy further validates the structure:

  • ¹H NMR (CDCl₃): δ 7.71–7.63 (m, 2H, Ar–H), 7.32–7.22 (m, 2H, Ar–H), 6.90 (dd, J = 12.8, 7.4 Hz, 1H, CH=CO), 3.06 (s, 3H, OCH₃).

  • ¹³C NMR (CDCl₃): δ 189.8 (C=O), 159.9 (Ar–OCH₃), 141.5 (C=C), 129.4–117.4 (Ar–C) .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or dihydroxy derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.

Major Products Formed:

    Oxidation: Epoxides, dihydroxy derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-one has the molecular formula C16H14O2C_{16}H_{14}O_2 and a molecular weight of approximately 238.2854 g/mol. Its structure features a chalcone backbone, characterized by the presence of two aromatic rings connected by an α,β-unsaturated carbonyl system. This structural motif is crucial for its biological activity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of chalcone derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that related chalcone derivatives induced cell cycle arrest and apoptosis in cancer cells through mechanisms involving DNA damage and modulation of cell cycle regulators such as p21 .

Table 1: Anticancer Activity of Chalcones

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)15Induces apoptosis via p21 upregulation
1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-oneA549 (Lung Cancer)12DNA damage and antiproliferative activity
1-(4-Chlorophenyl)-3-(3-phenoxyphenyl) prop-2-en-1-oneHeLa (Cervical Cancer)10Cell cycle arrest at G0/G1 phase

Antioxidant Activity

Chalcones are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and reduce oxidative stress. This activity is essential in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound can enhance the antioxidant defense system in cells, thereby contributing to its therapeutic potential .

Synthetic Methodologies

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between appropriate benzaldehydes and acetophenones. Various synthetic routes have been developed to optimize yield and purity:

General Reaction Scheme:

Benzaldehyde+AcetophenoneBaseChalcone+H2O\text{Benzaldehyde}+\text{Acetophenone}\xrightarrow{\text{Base}}\text{Chalcone}+\text{H}_2\text{O}

This reaction can be conducted under mild conditions using various catalysts or solvents to improve efficiency.

Potential Therapeutic Uses

Given its biological activities, this compound holds promise as a lead compound for drug development. Its anticancer and antioxidant properties suggest potential applications in:

  • Cancer Treatment : As a chemotherapeutic agent or as an adjunct therapy to enhance the efficacy of existing treatments.
  • Neuroprotection : Due to its antioxidant properties, it may be explored for protective effects against neurodegenerative diseases.
  • Anti-inflammatory Applications : Chalcones have been reported to exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.

Case Studies

Several case studies have documented the efficacy of chalcones in clinical settings:

  • Case Study on Breast Cancer : A clinical trial investigated the effects of a chalcone derivative on patients with advanced breast cancer, reporting significant tumor reduction and improved quality of life metrics.
  • Neuroprotective Effects : Research involving animal models demonstrated that treatment with chalcone derivatives led to reduced markers of oxidative stress in brain tissues, suggesting potential for neuroprotective therapies.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one

  • Substituent : 4-hydroxyphenyl (electron-donating -OH group).
  • Properties : The hydroxyl group enhances hydrogen-bonding capacity and polarity compared to methoxy. Density Functional Theory (DFT) studies reveal an s-cis conformation with extended electron conjugation, favoring interactions with bacterial proteins like those in Staphylococcus aureus .
  • Activity : Exhibits antibacterial activity via molecular docking against S. aureus enzymes, attributed to the carbonyl group’s role in binding .

(E)-1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one (C1)

  • Substituent : 4-chlorophenyl (electron-withdrawing -Cl group).
  • Activity : Demonstrated acetylcholinesterase (AChE) inhibition, suggesting utility in neurodegenerative disease therapy. The electron-withdrawing effect may stabilize the molecule-enzyme complex .

(E)-1-(4-Fluoro-3-Methylphenyl)-3-phenylprop-2-en-1-one

  • Substituent : 4-fluoro-3-methylphenyl (-F and -CH₃ groups).
  • Properties : Fluorine’s electronegativity and methyl’s steric effects alter electronic and spatial characteristics. Synthesized via aldol condensation with >80% yield .
  • Activity : Broad-spectrum antimicrobial activity against bacteria (E. coli, S. aureus) and fungi (C. albicans), likely due to enhanced membrane penetration from hydrophobic methyl and polar fluorine groups .

1-(2-Methylpiperidin-1-yl)-3-phenylprop-2-en-1-one

  • Substituent : 2-methylpiperidinyl (heterocyclic amine).
  • Properties : Replacement of the aryl group with a piperidine ring introduces basicity and conformational flexibility.
  • Activity : Potent antifungal and antiaflatoxigenic activity against Aspergillus flavus at 1000 µg/mL, though activity drops tenfold at lower concentrations .

Mechanistic Insights

  • Electron-Donating vs.
  • Substituent Position : Meta-substituted methoxy (3-position) may reduce steric hindrance compared to ortho-substituted analogs, optimizing binding to biological targets .
  • Hybrid Derivatives : Compounds with heterocyclic moieties (e.g., piperidine) demonstrate divergent activities, highlighting the scaffold’s versatility .

Biological Activity

1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. Chalcones are known for their pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound features a central prop-2-en-1-one structure flanked by aromatic rings, specifically a 3-methoxyphenyl group and a phenyl group. This arrangement is crucial for its biological activity.

Chalcones exert their biological effects through several mechanisms:

  • Antioxidant Activity : They activate the Nrf2 pathway, which regulates the expression of antioxidant proteins that protect against oxidative stress .
  • Antimicrobial Properties : Studies have shown that chalcone derivatives exhibit significant antibacterial and antifungal activities. For instance, this compound demonstrated growth inhibition against various bacterial strains .
  • Anticancer Activity : This compound has been reported to induce apoptosis in cancer cell lines by increasing reactive oxygen species (ROS) production and activating caspase pathways .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of chalcone derivatives against several pathogens. The results indicated that this compound exhibited notable activity against:

  • Bacterial Strains : Bacillus, Pseudomonas, Escherichia coli, and Staphylococcus.
  • Fungal Strains : Sclerotium rolfsii and Macrophomina phaseolina.
Pathogen TypeStrainInhibition Zone (mm)
BacteriaBacillus15
BacteriaEscherichia coli12
FungiSclerotium rolfsii14

Anticancer Activity

The compound's cytotoxic effects were assessed in various cancer cell lines, with IC50 values indicating its potency:

  • MDA468 Cells : IC50 = 0.7 µM
  • HepG2 Cells : IC50 = 28 µM

These findings suggest a selective toxicity towards cancer cells while maintaining lower toxicity to normal cells .

Study on Antitubercular Activity

Recent research highlighted the potential of chalcone derivatives in treating tuberculosis. The compound showed an IC90 value of 28 µM against Mycobacterium tuberculosis H37Rv, indicating promising antitubercular activity .

Neuroprotective Studies

Chalcone derivatives have been investigated for their neuroprotective properties. In vitro studies demonstrated that these compounds could enhance neuronal survival by reducing oxidative stress levels in neuronal cell lines .

Q & A

Q. What are the standard synthetic routes for 1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-one, and how can purity be ensured?

The compound is typically synthesized via the Claisen-Schmidt condensation between 3-methoxyacetophenone and benzaldehyde derivatives under basic conditions (e.g., NaOH or KOH in ethanol). Purification involves recrystallization from ethanol or column chromatography using silica gel . Purity is confirmed via melting point analysis, TLC, and HPLC (>95% purity).

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify methoxy (δ ~3.8 ppm) and carbonyl (δ ~190 ppm) groups. Aromatic protons appear between δ 6.5–8.0 ppm .
  • IR : Strong C=O stretch (~1650 cm1^{-1}) and conjugated C=C (~1600 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peak at m/z 254 (C16_{16}H14_{14}O2_2) confirms the molecular formula .

Q. How is preliminary biological activity screened for this chalcone derivative?

Standard assays include:

  • Antimicrobial : Agar diffusion against E. coli or S. aureus (MIC determination).
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

  • Solvent : Ethanol or methanol enhances reaction kinetics compared to DMF.
  • Catalyst : Use of phase-transfer catalysts (e.g., TBAB) increases yield by 15–20% .
  • Temperature : Heating at 60–70°C for 4–6 hours minimizes side reactions like aldol adducts .

Q. What crystallographic techniques elucidate structural features influencing reactivity?

Single-crystal X-ray diffraction (SCXRD) reveals:

  • Space Group : Monoclinic P21/cP2_1/c with unit cell parameters a=7.577A˚,b=16.253A˚,c=14.085A˚,β=107.5a = 7.577 \, \text{Å}, b = 16.253 \, \text{Å}, c = 14.085 \, \text{Å}, \beta = 107.5^\circ.
  • Torsional Angles : The enone system (C=C–C=O) adopts a planar conformation, enhancing conjugation .

Q. How do substituent modifications affect structure-activity relationships (SAR)?

  • Methoxy Position : 3-Methoxy on the aryl ring increases electron-withdrawing effects, stabilizing the enone system and enhancing bioactivity.
  • Phenyl Substitution : Electron-donating groups (e.g., 4-CH3_3) reduce anticancer potency compared to halogens .

Q. What computational methods predict interaction with biological targets?

  • Molecular Docking : AutoDock Vina simulates binding to MMP-9 (PDB ID: 1L6J), showing hydrogen bonds with Glu402 and hydrophobic interactions with Leu397 .
  • DFT Calculations : HOMO-LUMO gaps (~4.5 eV) correlate with charge-transfer properties affecting redox behavior .

Q. How does the compound degrade under physiological conditions?

Stability studies (pH 7.4, 37°C) show:

  • Hydrolysis : Carbonyl group remains intact over 24 hours.
  • Oxidation : LC-MS detects quinone derivatives after 48 hours, suggesting ROS-mediated degradation .

Q. What mechanisms underlie its anticancer effects in DMBA-induced models?

The compound downregulates miR-18a, increasing Dicer1 expression (p < 0.05) and suppressing MMP-9-mediated metastasis in breast cancer .

Q. How can contradictory biological data in literature be resolved?

  • Dose-Dependency : Conflicting cytotoxicity results may arise from varying IC50_{50} values (e.g., 25 µM vs. 50 µM) across cell lines.
  • Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. MTT) .

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